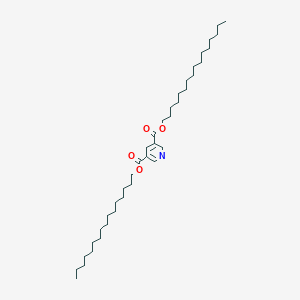
3,5-Pyridinedicarboxylic acid, dihexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is an organic compound derived from pyridine. It is a diester of 3,5-pyridinedicarboxylic acid, where the carboxylic acid groups are esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester typically involves the esterification of 3,5-pyridinedicarboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxylic acid, dihexadecyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid.
Reduction: Formation of 3,5-pyridinedimethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, dihexadecyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester involves its interaction with specific molecular targets. For instance, as a competitive inhibitor of butyrobetaine hydroxylase, it binds to the active site of the enzyme, preventing the conversion of butyrobetaine to carnitine. This inhibition can affect carnitine biosynthesis and related metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
Uniqueness
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is unique due to its specific esterification with hexadecanol, which imparts distinct physical and chemical properties. Its ability to inhibit butyrobetaine hydroxylase sets it apart from other pyridinedicarboxylic acid derivatives, making it valuable for specific biochemical and industrial applications .
Eigenschaften
CAS-Nummer |
648880-74-4 |
|---|---|
Molekularformel |
C39H69NO4 |
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
dihexadecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C39H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43-38(41)36-33-37(35-40-34-36)39(42)44-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3 |
InChI-Schlüssel |
LRFMEXCBRYYZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















